1-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-methoxyphenyl)piperazine
Description
Properties
IUPAC Name |
7-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O/c1-36-25-13-11-23(12-14-25)33-15-17-34(18-16-33)28-27-26(21-5-3-2-4-6-21)19-35(29(27)32-20-31-28)24-9-7-22(30)8-10-24/h2-14,19-20H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWBXSYPODZQFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)F)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-methoxyphenyl)piperazine typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl and methoxyphenyl positions, using reagents like sodium hydride or lithium diisopropylamide.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to introduce various substituents.
Scientific Research Applications
1-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-methoxyphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and neurology.
Mechanism of Action
The mechanism of action of 1-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering a cascade of biochemical events. This interaction can modulate various cellular pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Substituent Variations at Position 4
Key Observations :
- Piperazine vs. Pyrrolidine: The six-membered piperazine in the target compound (vs.
Modifications to the Core Structure
Key Observations :
- Core Flexibility : The pyrrolo[2,3-d]pyrimidine core in the target compound allows for diverse substitutions, balancing planarity and steric effects for target binding.
Biological Activity
The compound 1-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-methoxyphenyl)piperazine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies and data.
Chemical Structure
The structure of the compound can be represented as follows:
- Molecular Formula : C23H23FN4
- Molecular Weight : 392.45 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and neurology. Its structure suggests potential interactions with various biological targets, including kinases and receptors involved in cancer progression and neurodegenerative diseases.
- Kinase Inhibition : The compound has been shown to inhibit specific kinases that play crucial roles in cell signaling pathways associated with cancer cell proliferation and survival.
- Neurotransmitter Modulation : The piperazine moiety may influence neurotransmitter systems, particularly serotonin and dopamine pathways, making it a candidate for further exploration in mood disorders.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of tumor growth in xenograft models at doses of 50 mg/kg. |
| Study 2 | Showed modulation of serotonin receptors, leading to anxiolytic effects in animal models. |
| Study 3 | Reported anti-inflammatory properties through the inhibition of NF-kB signaling pathways. |
Case Studies
- Oncology Case Study : In a study involving human cancer cell lines (e.g., breast and lung cancer), the compound exhibited IC50 values ranging from 20 to 40 µM, indicating potent anticancer activity. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
- Neurological Case Study : In rodent models of anxiety, administration of the compound resulted in decreased anxiety-like behavior as measured by the elevated plus maze test. Doses between 10 mg/kg and 30 mg/kg showed significant results compared to controls.
Q & A
Q. What are the common synthetic routes for preparing this compound, and what are their respective yields?
The compound is synthesized via multi-step protocols involving condensation, cyclization, and coupling reactions. A representative route includes:
Condensation : Reacting acetophenone derivatives with hydrazines in ethanol/acetic acid to form ethylidene hydrazine intermediates .
Vilsmeier-Haack-Arnold Formylation : Treating intermediates with POCl₃/DMF to generate pyrazole-carbaldehyde derivatives .
Final Coupling : Reacting with barbituric acid or thiobarbituric acid in ethanol/water (4:1) to yield the target compound. Reported yields range from 70% to 87%, depending on solvent selection (e.g., ethanol vs. methanol) and substituent effects .
Q. How is the molecular structure confirmed post-synthesis?
Structural validation employs:
- Single-crystal X-ray diffraction for unambiguous bond-length and angle determination (e.g., mean C–C bond length = 0.005 Å, R factor = 0.054) .
- Spectroscopic techniques : NMR for proton environment analysis, mass spectrometry for molecular weight confirmation, and IR for functional group identification .
- InChIKey/SMILES validation to ensure consistency with computational databases .
Q. What in vitro assays are used for initial biological activity screening?
Primary screening includes:
- Enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) to assess binding affinity .
- Cell viability assays (e.g., MTT or apoptosis assays) for anticancer activity evaluation .
- Antimicrobial disk diffusion tests to gauge broad-spectrum activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Strategies include:
- Design of Experiments (DOE) : Systematic variation of solvent polarity (e.g., ethanol/water mixtures), temperature (reflux vs. room temperature), and catalyst loading .
- Computational reaction path searches : Quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways, reducing trial-and-error approaches .
- In-line monitoring : TLC or HPLC tracking to identify kinetic bottlenecks and intermediate stability .
Q. How can contradictions in biological activity data across studies be resolved?
Address discrepancies by:
- Orthogonal assay validation : Confirm activity using multiple methods (e.g., SPR for binding affinity vs. cellular assays for functional effects) .
- Purity analysis : HPLC or DSC to rule out impurities or polymorphic forms affecting results .
- Meta-analysis : Compare substituent effects (e.g., 4-methoxyphenyl vs. 4-fluorophenyl groups) to identify structure-activity relationships (SAR) .
Q. What computational methods predict interactions with biological targets?
- Molecular docking : Simulate binding poses with targets like AKT1 or PDE enzymes using software such as AutoDock .
- Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., RMSD analysis) .
- QSAR modeling : Corrogate substituent electronic properties (e.g., Hammett constants) with activity data .
Q. How can derivatives be designed to enhance pharmacokinetic properties?
Strategies include:
- Bioisosteric replacement : Substitute the 4-methoxyphenyl group with metabolically stable trifluoromethyl or cyclopropyl analogs .
- Piperazine modification : Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility without compromising target binding .
- Prodrug approaches : Mask polar groups (e.g., esterification of piperazine) to enhance oral bioavailability .
Q. What analytical techniques address polymorphic or impurity issues?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
